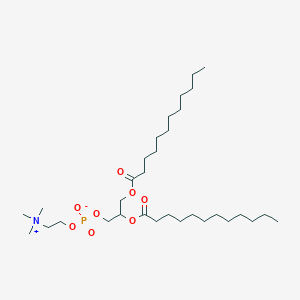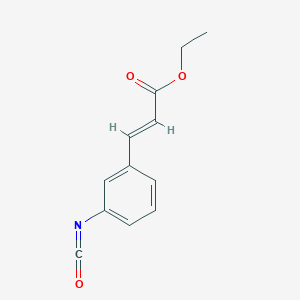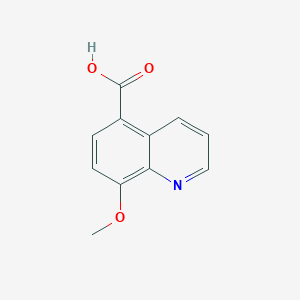
Dilaurylphosphatidylcholine
Overview
Description
Dilaurylphosphatidylcholine, also known as this compound, is a useful research compound. Its molecular formula is C32H64NO8P and its molecular weight is 621.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Metabolic Regulation and Antidiabetic Effects
Dilaurylphosphatidylcholine (DLPC) has been identified as an agonist ligand for the nuclear receptor LRH-1, playing a significant role in regulating metabolic pathways. Studies have shown that DLPC treatment can induce bile acid biosynthetic enzymes in the liver, subsequently increasing bile acid levels. This leads to lowered hepatic triglycerides and serum glucose levels. Furthermore, DLPC treatment has demonstrated beneficial effects in reducing hepatic steatosis and improving glucose homeostasis in mouse models of insulin resistance, making it a potential candidate for treating metabolic disorders such as diabetes and non-alcoholic fatty liver disease (Lee et al., 2011), (Hohenester & Beuers, 2011), (Anstee & Day, 2012).
2. Membrane Dynamics and Structure
DLPC has been extensively studied for its role in the dynamics of phospholipid bilayers. Research involving inelastic x-ray scattering has examined the density fluctuations in DLPC bilayers, revealing insights into the high-frequency sound mode and short-wavelength in-plane motions of lipid chains. These findings are crucial for understanding the transportation of small molecules across membranes (Chen et al., 2001). Additionally, studies on the structure of fully hydrated fluid phase DLPC lipid bilayers have provided detailed insights into their quantitative structure, which is vital for understanding various biological processes involving cell membranes (Kučerka et al., 2005).
3. Protein-Lipid Interactions
The interaction of DLPC with proteins has been a subject of research, particularly in the context of capillary electrophoresis. DLPC has been used as a semipermanent coating in capillaries to prevent protein adsorption, facilitating the separation of both cationic and anionic proteins. This application demonstrates the potential of DLPC in biochemical analysis and separation techniques (Cunliffe et al., 2002).
4. Nuclear Receptor Activation and Transcriptional Regulation
DLPC's role in activating the nuclear receptor LRH-1 and its consequent effects on transcriptional regulation has been a significant area of study. Research shows that DLPC can influence transcriptional co-regulator selectivity, demonstrating its potential in modulating gene expression related to lipid and cholesterol homeostasis. This suggests possible therapeutic applications in treating metabolic and neoplastic diseases (Musille et al., 2015).
5. Interaction with Other Lipids and Membrane Stability
Studies on DLPC have also focused on its interaction with other lipids, particularly in the context of lipid bilayers and membrane stability. For instance, the mixing behavior of DLPC with distearoylphosphatidylcholine (DSPC) has been studied using molecular dynamics simulations, providing insights into phase transformations and membrane organization (Bennun et al., 2007).
Mechanism of Action
Target of Action
Dilaurylphosphatidylcholine (DLPC), also known as 1,2-Didodecanoyl-rac-glycero-3-phosphocholine, primarily targets the orphan nuclear receptor, liver receptor homolog-1 (LRH-1) . LRH-1 plays a crucial role in regulating bile acid biosynthesis .
Mode of Action
DLPC binds and activates LRH-1 . This activation triggers signal transduction via STAT6 and polarization of hepatic macrophages . This interaction results in changes at the molecular level, influencing the expression of various genes .
Biochemical Pathways
DLPC influences the LRH-1/STAT6 pathway . The activation of LRH-1 by DLPC triggers STAT6 signal transduction and hepatic macrophage polarization . This process mediates liver protection in parenteral nutrition-associated cholestasis (PNAC) .
Pharmacokinetics
It’s known that the provision of lauric acid, a saturated fatty acid rich in tropical oils such as coconut oil, results in endogenous dlpc production
Result of Action
The activation of LRH-1 by DLPC leads to an increase in the expression of LRH-1 target genes . This results in the prevention of liver injury and bile stasis in PNAC . Additionally, DLPC induces the expression of various liver mRNAs, all of which are reduced in PNAC mice .
Action Environment
The action of DLPC can be influenced by environmental factors such as the presence of lauric acid . The provision of lauric acid results in endogenous production of DLPC . This highlights the pleiotropic effects of lauric acid, a common hypercholesterolemic dietary saturated fatty acid, secondary to LRH-1 agonism .
Future Directions
Biochemical Analysis
Biochemical Properties
Dilaurylphosphatidylcholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to bind and activate the orphan nuclear receptor, liver receptor homolog-1 (LRH-1) . The nature of these interactions involves the binding of this compound to LRH-1, which results in modulation of LRH-1-dependent hepatic gene expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating gene expression. For example, provision of lauric acid, the acyl constituent of this compound, to HepG2 cells resulted in increased mRNA expression of LRH-1 target genes . This suggests that this compound can influence cellular metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. Specifically, this compound binds to the orphan nuclear receptor, LRH-1, activating it and leading to modulation of LRH-1-dependent hepatic gene expression . This suggests that this compound exerts its effects at the molecular level through enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, provision of lauric acid to HepG2 cells resulted in the rapid production of this compound . This indicates that this compound has a certain degree of stability and can have long-term effects on cellular function in in vitro studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. This cycle regulates lipid droplet size by regulating surface availability and influencing surface to volume ratio .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP)
Subcellular Localization
Current knowledge suggests that this compound can localize to the lipid droplet surface . More detailed studies are needed to understand the specific compartments or organelles to which this compound is directed and any effects on its activity or function.
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVSSZAOYLHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939637 | |
| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-40-1, 18285-71-7 | |
| Record name | Dilauroylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dilauroylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DLPC primarily interacts with biological membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. [, ] For instance, DLPC can enhance the incorporation of proteins into lipid vesicles, impacting their activity. [] Additionally, DLPC can act as a substrate for enzymes like lecithin:retinol acyltransferase (LRAT), leading to the formation of retinyl laurate. []
A:* Molecular formula: C32H65NO8P* Molecular weight: 623.85 g/mol* Spectroscopic data: Characterization often involves techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity. []
A: DLPC demonstrates compatibility with a range of biomolecules and is often utilized in liposomal formulations due to its biocompatibility. [, ] Its stability can vary depending on factors like temperature, pH, and presence of oxidizing agents. []
A: Computational methods, such as molecular dynamics simulations, help investigate the interactions of DLPC with other molecules and its behavior within lipid bilayers. [] These simulations can provide insights into the structural organization and dynamics of DLPC-containing systems.
A: Modifications to the acyl chain length or headgroup of DLPC can significantly impact its properties, including its phase transition temperature, interaction with other molecules, and ability to form stable liposomes. [, , ] For instance, shorter acyl chains generally increase membrane fluidity. []
A: DLPC can be susceptible to oxidation and hydrolysis, necessitating appropriate storage conditions. [] Formulation strategies like liposomes or nanoparticles can enhance its stability, solubility, and bioavailability for drug delivery applications. []
ANone: While specific SHE regulations for DLPC are limited as it's primarily a research reagent, general laboratory safety practices and guidelines for handling chemicals apply.
ANone: While DLPC is not typically used as a direct therapeutic agent, it's often employed in formulations like liposomes to enhance drug delivery. Therefore, efficacy studies primarily focus on the delivered drug rather than DLPC itself.
ANone: DLPC, being a structural component of cell membranes, is not directly associated with drug resistance mechanisms.
A: DLPC is widely employed in liposomal formulations for drug delivery. [] Modifications to the liposome surface with targeting ligands can enhance the delivery of therapeutics to specific tissues or cells.
ANone: Biomarker research related to DLPC is limited as it's not a therapeutic agent itself.
A: Common techniques include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
A: DLPC readily forms liposomes in aqueous solutions but has limited solubility in water alone. [] Its dissolution rate and solubility in various media are crucial for its applications in drug delivery. []
ANone: Analytical methods for DLPC analysis undergo standard validation procedures to ensure accuracy, precision, specificity, linearity, and robustness.
ANone: Manufacturers and suppliers of DLPC adhere to strict quality control measures to ensure the purity, identity, and consistency of the compound.
ANone: Limited information is available on specific interactions between DLPC and drug transporters.
A: DLPC is considered biocompatible and biodegradable, making it suitable for various biomedical applications. [, ]
A: Other phospholipids with varying acyl chain lengths and headgroups can serve as alternatives to DLPC, depending on the specific application. [, ]
ANone: Specific guidelines for recycling DLPC are limited. Responsible waste disposal practices for laboratory chemicals apply.
ANone: Numerous research institutions and companies specialize in lipid chemistry and drug delivery research involving DLPC.
ANone: The use of DLPC and other phospholipids in research has evolved significantly with advancements in lipid chemistry, drug delivery systems, and analytical techniques.
ANone: DLPC research encompasses various disciplines, including biochemistry, biophysics, pharmaceutical sciences, and material science, leading to interdisciplinary collaborations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)




![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)





